(R)-(+)-Citronellic acid

Catalog No.
S624530
CAS No.
18951-85-4
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-Citronellic acid

CAS Number

18951-85-4

Product Name

(R)-(+)-Citronellic acid

IUPAC Name

(3R)-3,7-dimethyloct-6-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m1/s1

InChI Key

GJWSUKYXUMVMGX-SECBINFHSA-N

SMILES

CC(CCC=C(C)C)CC(=O)O

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O

Isomeric SMILES

C[C@H](CCC=C(C)C)CC(=O)O

Antimicrobial and Antifungal Properties

(R)-(+)-Citronellic acid exhibits promising antimicrobial and antifungal properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains, including:

  • Staphylococcus aureus: This bacterium is a common cause of hospital-acquired infections. Research suggests that (R)-(+)-citronellic acid can inhibit its growth and biofilm formation [].
  • Escherichia coli: This bacterium can cause foodborne illnesses. Studies have shown that (R)-(+)-citronellic acid possesses antibacterial activity against E. coli [].
  • Candida albicans: This fungus is a major opportunistic pathogen associated with various infections. Research indicates that (R)-(+)-citronellic acid can exhibit antifungal activity against C. albicans [].

These findings suggest the potential of (R)-(+)-citronellic acid as a natural alternative to conventional antibiotics and antifungals, particularly in the context of growing concerns regarding antibiotic resistance.

Insecticidal Activity

(R)-(+)-Citronellic acid also demonstrates insecticidal activity against various insects, including mosquitoes, houseflies, and cockroaches. Studies have shown that it can act as a repellent and insecticide, offering potential for developing eco-friendly pest control solutions [, ].

(R)-(+)-Citronellic acid is a chiral monounsaturated fatty acid with the molecular formula C10H18O2C_{10}H_{18}O_{2} and a molecular weight of approximately 170.25 g/mol. It is recognized for its unique structure, which includes a double bond and two methyl groups on the carbon chain. This compound is derived from citronellal, a natural monoterpene, and plays a significant role in various biological processes and applications .

Information on the safety hazards of (R)-(+)-Citronellic acid is limited. However, as a carboxylic acid, it may exhibit mild irritant properties upon contact with skin or eyes. It is recommended to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

(R)-(+)-Citronellic acid can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form various products, including higher carboxylic acids.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important in flavor and fragrance industries.
  • Hydrogenation: The double bond can be hydrogenated to yield saturated fatty acids.

These reactions highlight the compound's versatility in organic synthesis and industrial applications .

(R)-(+)-Citronellic acid exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to possess antimicrobial effects against various bacteria and fungi.
  • Insect Repellent: The compound is recognized for its role as an insect repellent, contributing to its use in natural pest control formulations.
  • Plant Metabolite: As a plant metabolite, it plays a role in plant defense mechanisms against herbivores and pathogens .

Several methods are employed for synthesizing (R)-(+)-Citronellic acid:

  • Oxidation of Citronellal: This is the most common method, where citronellal is oxidized using molecular oxygen under specific conditions to yield citronellic acid .
  • Biocatalytic Processes: Enzymatic methods utilizing specific strains of bacteria or fungi can selectively produce (R)-(+)-Citronellic acid from precursors, offering an environmentally friendly approach .
  • Chemical Synthesis: Various synthetic routes involving multi-step organic reactions can also yield this compound, although they may be less efficient compared to biocatalytic methods .

(R)-(+)-Citronellic acid finds applications across several industries:

  • Fragrance Industry: Used in perfumes and scented products due to its pleasant aroma.
  • Food Industry: Acts as a flavoring agent in food products.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its biological activities.
  • Agriculture: Employed as a natural insect repellent in pest management strategies .

Studies on the interactions of (R)-(+)-Citronellic acid reveal its potential synergistic effects with other compounds:

  • With Essential Oils: It has been studied in combination with various essential oils to enhance insect repellent efficacy.
  • In Formulations: Its incorporation into formulations with other antimicrobial agents has shown improved effectiveness against microbial strains.

These interactions underscore the compound's utility in developing more effective natural products .

Several compounds share structural or functional similarities with (R)-(+)-Citronellic acid:

Compound NameStructure TypeUnique Features
CitronellalMonoterpenePrecursor to citronellic acid
Geranic AcidMonounsaturated fatty acidSimilar chain length but different functional groups
LimoneneMonoterpeneDistinct aroma profile, used primarily in fragrances
MyrceneMonoterpeneKnown for its anti-inflammatory properties

(R)-(+)-Citronellic acid stands out due to its specific stereochemistry and its dual role as both a flavoring agent and an insect repellent, which may not be as pronounced in the other similar compounds listed .

Chemical Oxidation of Citronellal via Transition Metal Catalysts

Transition metal-catalyzed oxidation of citronellal to citronellic acid using molecular oxygen is a scalable industrial method. Gold-supported catalysts (e.g., Au/TiO₂ or Au/Al₂O₃) exhibit high efficiency under aqueous alkaline conditions (pH 12, 80°C, 200 Nml/min O₂). At pH <9, competing radical-mediated side reactions form diols via epoxide intermediates, but increasing the pH to 12 suppresses these pathways, achieving >90% yield of citronellic acid. The reaction preserves the stereochemistry of the starting material, making it ideal for converting enantiopure (R)-citronellal into (R)-(+)-citronellic acid.

Table 1: Optimization of Gold-Catalyzed Citronellal Oxidation

ParameterOptimal ValueImpact on Yield/Selectivity
pH12Minimizes diol formation
Temperature80°CBalances kinetics/stability
O₂ Flow Rate200 Nml/minEnsures sufficient oxidant
Catalyst Loading1–2 wt% AuMaximizes active sites

Microbial Biotransformation Using Hansenula saturnus IFO 0809 in Interface Bioreactors

Microbial oxidation of racemic citronellol in interface bioreactors enables enantioselective resolution. Hansenula saturnus IFO 0809 oxidizes (S)-citronellol to (S)-citronellic acid (70–85% enantiomeric excess, e.e.), leaving (R)-citronellol (68–70% e.e.) in the organic phase. Subsequent chemical oxidation of the residual (R)-citronellol yields (R)-(+)-citronellic acid. This two-step process leverages the microbe’s (S)-selective alcohol dehydrogenase and the solvent’s phase-separation properties to mitigate substrate toxicity.

Key Advantages:

  • High substrate tolerance (up to 65 mg/mL citronellol).
  • Scalable to industrial bioreactors with decane as the organic solvent.

Enantioselective Synthesis via Gold-Supported Catalysts Under Aqueous Conditions

While gold catalysts themselves are not enantioselective, their use with chiral starting materials enables stereoretentive synthesis. For example, (R)-citronellal derived from enantioselective hydrogenation of citral can be oxidized to (R)-(+)-citronellic acid without racemization. Recent studies highlight the role of basic supports (e.g., MgO) in enhancing catalyst stability and selectivity.

Mechanistic Insight:
The reaction proceeds via adsorption of citronellal onto Au nanoparticles, followed by activation of O₂ at the metal-support interface. The absence of acidic byproducts at high pH ensures minimal epimerization.

Enzymatic Resolution of Racemic Mixtures Using Lipases and Esterases

Lipase-catalyzed kinetic resolution offers a green route to enantiopure (R)-citronellol, which is oxidized to (R)-(+)-citronellic acid. Candida rugosa lipase selectively acetylates (S)-citronellol in hexanes, leaving (R)-citronellol (77% e.e.). Subsequent oxidation with Dess–Martin periodinane (DMP) and Pinnick reagents converts (R)-citronellol to (R)-(+)-citronellic acid with >95% conversion.

Table 2: Enzymatic Resolution and Oxidation Workflow

StepReagents/ConditionsOutcome
Lipase AcetylationC. rugosa lipase, vinyl acetate(R)-Citronellol (77% e.e.)
OxidationDMP (DCM, 25°C) → NaClO₂, t-BuOH(R)-Citronellic acid

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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